molecular formula C21H23F3N4O B2722530 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide CAS No. 1775384-12-7

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide

Cat. No.: B2722530
CAS No.: 1775384-12-7
M. Wt: 404.437
InChI Key: QKATUQBCIRXTCW-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrimidine ring, and a piperidine ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with 1-phenylcyclopropanecarboxylic acid in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-phenylcyclopropanecarboxamide
  • N-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-1-yl}-1-phenylcyclopropanecarboxamide

Uniqueness

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O/c1-14-25-17(21(22,23)24)13-18(26-14)28-11-7-16(8-12-28)27-19(29)20(9-10-20)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKATUQBCIRXTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3(CC3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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